1-Chloropentane

Description

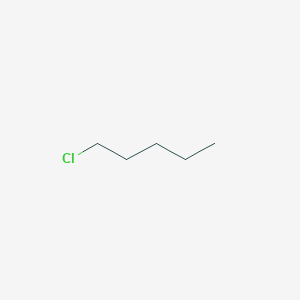

Structure

3D Structure

Properties

IUPAC Name |

1-chloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCZQTSHSZLZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870603 | |

| Record name | 1-Chloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl chloride appears as a clear colorless to light-brown liquid with an aromatic odor. Flash point may vary from 35 to 54 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapors may be narcotic in high concentrations., Colorless liquid with a sweet odor; [HSDB] | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

226 °F at 760 mmHg (USCG, 1999), 107.9 °C | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

34 °F (USCG, 1999), 13 °C, 12 °C (54 °F) - closed cup, 55 °F (13 °C) - closed cup, 55 °F (13 °C) (Open Cup) | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 197 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 20 °C, Straw- to purple-colored liquid. Density: 0.88 at 20 °C, 95% distills between 85 and 109 °C, wt/gal 7.33 lb. Refractive index (20 °C) 1.406. Insoluble in water; water azeotrope at 77-82 °C approx 90% C5H11Cl, miscible with alcohol and ether /Amyl chlorides, mixed/ | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (Air = 1) | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

32.9 [mmHg], 32.9 mm Hg at 25 °C | |

| Record name | 1-Chloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

543-59-9, 29656-63-1 | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029656631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EG9MSD3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-146 °F (USCG, 1999), -99 °C | |

| Record name | AMYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Chloropentane physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (n-amyl chloride), a significant alkyl halide used in organic synthesis and as a specialized solvent.[1] The following sections detail its physicochemical characteristics, the experimental protocols for their determination, and a logical workflow for its safe handling.

Physicochemical Data

This compound is a colorless, flammable liquid with the chemical formula C₅H₁₁Cl.[1][2] It is recognized for its utility as a chemical intermediate, particularly in nucleophilic substitution reactions for the synthesis of a wide array of organic compounds used in pharmaceuticals, polymers, and agrochemicals.[1]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₅H₁₁Cl | - | - | [3][4] |

| Molecular Weight | 106.59 | g/mol | - | [2][3][5] |

| Appearance | Colorless Liquid | - | Room Temperature | [1][2] |

| Odor | Sweet, Aromatic | - | - | [3][5] |

| Density | 0.880 - 0.882 | g/cm³ | 20 - 25 °C | [2][3][6][7] |

| Melting Point | -99 | °C | - | [2][5][6][8][9] |

| Boiling Point | 107 - 108 | °C | 760 mmHg | [2][3][6][10] |

| Flash Point | 11 - 13 | °C | Closed Cup | [3][11][12] |

| Refractive Index | 1.412 | n20/D | 20 °C | [6][7][9] |

| Vapor Pressure | 27 - 32.9 | mbar / mmHg | 20 - 25 °C | [3][10][13] |

| Vapor Density | 3.67 - 3.68 | (Air = 1) | - | [3][5] |

| Surface Tension | 24.57 - 24.9 | dynes/cm | 20 °C | [5][9] |

| Viscosity | 0.59 | mPa·s | 20 °C | [3] |

| LogP (o/w) | 2.73 | - | - | [5][9] |

| Autoignition Temp. | 220 | °C | - | [3] |

| Flammability (LEL) | 1.40 | % | - | [3] |

| Flammability (UEL) | 8.60 | % | - | [3] |

Solubility Profile

This compound's solubility is dictated by its molecular structure, which includes a polar carbon-chlorine bond and a nonpolar five-carbon alkyl chain.[14]

-

Water Solubility : It has low solubility in water, with reported values of 197 mg/L at 25 °C.[2][8][11][12] This is due to the predominance of the nonpolar hydrocarbon structure.[14]

-

Organic Solvent Solubility : It is readily soluble or miscible with nonpolar organic solvents such as ethanol, ether, benzene, and chloroform.[6][12][14][15]

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for the application and safe handling of chemical compounds. The following sections describe generalized methodologies for measuring key properties of liquid compounds like this compound.

Density Determination

The density of a liquid can be determined using several methods, including gravimetric analysis with a pycnometer or by using a hydrometer.[16][17][18]

Methodology: Gravimetric Method

-

Mass of Empty Container : Accurately measure the mass of a clean, dry container of a known volume (e.g., a volumetric flask or pycnometer) using an analytical balance.[19]

-

Mass of Container with Liquid : Fill the container with this compound up to the calibrated volume mark. Ensure the temperature of the liquid is controlled and recorded (e.g., 20 °C). Measure the total mass of the container and the liquid.[19]

-

Calculate Mass of Liquid : Subtract the mass of the empty container from the total mass to find the mass of the liquid.[19]

-

Calculate Density : Divide the mass of the liquid by its known volume to determine the density.[19][20]

-

Formula : Density (ρ) = Mass (m) / Volume (V)[17]

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[21] For small sample volumes, the capillary method (Thiele tube method) is commonly employed.[22]

Methodology: Capillary Method

-

Sample Preparation : Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[23][24]

-

Capillary Insertion : Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[23][25]

-

Apparatus Setup : Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[23] Place this assembly into a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum block, to ensure uniform heating.[22][25]

-

Heating : Heat the apparatus slowly and gently.[23]

-

Observation : As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[23] Note this temperature.

-

Cooling and Measurement : Remove the heat source and allow the apparatus to cool. The moment the stream of bubbles stops and the liquid is drawn back into the capillary tube, record the temperature. This is the precise boiling point of the liquid.[22]

-

Pressure Correction : Record the barometric pressure, as boiling points are pressure-dependent.[21][22]

Refractive Index Measurement

The refractive index is a fundamental property that measures how light propagates through a substance.[26] It is commonly measured using a refractometer, such as an Abbe refractometer.[27][28]

Methodology: Abbe Refractometer

-

Cleaning : Ensure the prisms of the refractometer are clean. Use a soft tissue with a suitable solvent (e.g., ethanol or isopropanol) and allow it to evaporate completely.[29]

-

Calibration : Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[27]

-

Sample Application : Place a few drops of this compound onto the surface of the lower prism.[29]

-

Closing Prisms : Carefully close the upper prism to spread the liquid into a thin, uniform film between the prisms.[29]

-

Illumination and Focusing : Switch on the light source and adjust it to illuminate the sample. While looking through the eyepiece, adjust the focus until the boundary line between the light and dark fields is sharp and clear.[29]

-

Measurement : Adjust the measurement knob to bring the boundary line exactly to the center of the crosshairs.[29]

-

Reading : Press and hold the display button to read the refractive index value from the scale, typically to four decimal places.[29] Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for the safe handling and experimental use of this compound, a flammable and potentially harmful chemical.[3][11] Adherence to this workflow is essential to minimize risks in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. CAS 543-59-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C5H11Cl | CID 10977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 543-59-9 [m.chemicalbook.com]

- 8. ez.restek.com [ez.restek.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 543-59-9 | Benchchem [benchchem.com]

- 11. This compound | 543-59-9 | TCI AMERICA [tcichemicals.com]

- 12. scent.vn [scent.vn]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 1-氯戊烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. Density - Wikipedia [en.wikipedia.org]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. quora.com [quora.com]

- 20. study.com [study.com]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 24. cdn.juniata.edu [cdn.juniata.edu]

- 25. byjus.com [byjus.com]

- 26. Refractive index - Wikipedia [en.wikipedia.org]

- 27. tutorchase.com [tutorchase.com]

- 28. mt.com [mt.com]

- 29. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-chloropentane (C₅H₁₁Cl). It delves into the molecular geometry, bond parameters, and spectroscopic characteristics of this important alkyl halide. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes summarized quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its structural and electronic properties.

Introduction

This compound, also known as n-amyl chloride, is a colorless, flammable liquid with the chemical formula CH₃(CH₂)₄Cl.[1] It belongs to the class of primary alkyl halides and serves as a versatile reagent and solvent in organic synthesis.[2][3] Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its structural and bonding characteristics. This guide aims to provide an in-depth analysis of these features, supported by experimental and computational data.

Chemical Structure and Molecular Geometry

The this compound molecule consists of a five-carbon straight chain (pentyl group) with a chlorine atom attached to one of the terminal carbon atoms (C1).[4]

Hybridization and Bonding

All five carbon atoms in the pentane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[4] The bonding framework consists of single covalent bonds: four carbon-carbon (C-C) bonds, eleven carbon-hydrogen (C-H) bonds, and one carbon-chlorine (C-Cl) bond. The C-Cl bond is polar due to the higher electronegativity of chlorine compared to carbon, leading to a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic substitution reactions.

Molecular Geometry and Bond Parameters

| Bond | Type |

|---|---|

| C-C (average) | Covalent |

| C-H (average) | Covalent |

| C-Cl | Covalent |

| Angle | Type |

|---|---|

| C-C-C (average) | Tetrahedral |

| H-C-H (average) | Tetrahedral |

| C-C-H (average) | Tetrahedral |

| Cl-C1-H | Tetrahedral |

| Cl-C1-C2 | Tetrahedral |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound. The most common methods are ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum typically shows distinct signals for the protons on each of the five carbon atoms.

| Protons (Position) | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (C5) | 0.9 | Triplet | 3H |

| -CH₂- (C4) | 1.3-1.4 | Multiplet | 2H |

| -CH₂- (C3) | 1.4-1.5 | Multiplet | 2H |

| -CH₂- (C2) | 1.7-1.8 | Multiplet | 2H |

| -CH₂Cl (C1) | 3.5 | Triplet | 2H |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) (approx.) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H stretch | Alkane (CH₂, CH₃) |

| 1450-1470 | C-H bend (scissoring) | CH₂ |

| 1375-1385 | C-H bend (rocking) | CH₃ |

| 650-750 | C-Cl stretch | Alkyl Halide |

Synthesis

This compound is commonly synthesized from 1-pentanol via a nucleophilic substitution reaction using hydrochloric acid, often with zinc chloride as a catalyst.[3][5]

Experimental Protocols

Synthesis of this compound from 1-Pentanol

This protocol is adapted from standard procedures for the synthesis of primary alkyl chlorides from primary alcohols.

Materials:

-

1-Pentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare the Lucas reagent by cautiously dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

-

Cool the flask in an ice bath.

-

Slowly add 1-pentanol to the cooled Lucas reagent with constant swirling.

-

Equip the flask with a reflux condenser and heat the mixture gently in a heating mantle for 1-2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form; the upper layer is the crude this compound.

-

Separate the layers and wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with water again.

-

Dry the crude this compound over anhydrous sodium sulfate.

-

Decant the dried liquid into a distillation flask and purify by distillation, collecting the fraction boiling at approximately 107-108 °C.

¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6][7]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-10 ppm

FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

-

Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

Visualizations

Caption: Ball-and-stick model of this compound.

References

- 1. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Solved 34) When 1-pentanol is heated with HCl/ZnCl2, | Chegg.com [chegg.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

Synthesis of 1-Chloropentane from 1-Pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical synthesis of 1-chloropentane from 1-pentanol, a common transformation in organic synthesis and a crucial step in the preparation of various pharmaceutical intermediates. Two primary, effective methods for this conversion will be detailed: reaction with thionyl chloride (SOCl₂) and reaction with concentrated hydrochloric acid (HCl) catalyzed by zinc chloride (ZnCl₂). This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to aid in method selection and optimization.

Overview of Synthetic Routes

The conversion of primary alcohols to alkyl chlorides is a fundamental nucleophilic substitution reaction. In the case of 1-pentanol, a primary alcohol, the reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile (chloride ion) on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. For 1-pentanol, which is achiral, this inversion is not observable in the final product.

The primary challenge in this synthesis is the poor leaving group ability of the hydroxide ion (-OH). Therefore, both methods discussed herein focus on converting the hydroxyl group into a better leaving group prior to the nucleophilic attack by the chloride ion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods, providing a basis for comparison.

| Parameter | Method 1: Thionyl Chloride (SOCl₂) | Method 2: Hydrochloric Acid/Zinc Chloride (HCl/ZnCl₂) |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Concentrated Hydrochloric Acid (HCl) |

| Catalyst/Additive | Pyridine (optional, but recommended) | Zinc Chloride (ZnCl₂) |

| Reaction Mechanism | Sₙ2 | Sₙ2 |

| Typical Molar Ratio | 1-pentanol : SOCl₂ : Pyridine ≈ 1 : 1.2 : 1.2 | 1-pentanol : conc. HCl : ZnCl₂ ≈ 1 : 2.2 : 1.1 |

| Reaction Temperature | 0 °C to room temperature, then reflux | Room temperature to gentle heating |

| Reaction Time | 1 - 3 hours | 6 - 8.5 hours |

| Reported Yield | High (typically >80%)[1] | Good to high (reported up to 81% for a similar secondary alcohol)[2] |

| Byproducts | Sulfur dioxide (SO₂), Pyridinium chloride | Water (H₂O) |

| Work-up Complexity | Moderate (requires removal of excess SOCl₂ and pyridine) | Simple (aqueous work-up) |

Reaction Mechanisms and Signaling Pathways

The following diagrams illustrate the step-by-step mechanisms for the conversion of 1-pentanol to this compound using both thionyl chloride and hydrochloric acid with a zinc chloride catalyst.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from 1-pentanol.

Method 1: Synthesis using Thionyl Chloride

Materials:

-

1-Pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.

-

Reagent Addition: Charge the flask with 1-pentanol and anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C. Add pyridine to the flask.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours. The formation of pyridinium chloride precipitate will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 107-108 °C.[3]

Method 2: Synthesis using Hydrochloric Acid and Zinc Chloride

Materials:

-

1-Pentanol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

Procedure:

-

Reagent Preparation: In a fume hood, prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid. This process is exothermic, so it should be done with cooling in an ice bath.

-

Reaction Setup: Place the 1-pentanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Add the prepared Lucas reagent to the 1-pentanol. Stir the mixture at room temperature. Gentle heating may be required to initiate and sustain the reaction. The reaction mixture will become cloudy as the insoluble this compound forms. Continue stirring for 6-8.5 hours.[2]

-

Work-up: Allow the mixture to cool and transfer it to a separatory funnel. Two layers will form.

-

Separate the upper organic layer (this compound).

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying: Dry the crude this compound over anhydrous calcium chloride.

-

Purification: Decant the dried liquid and purify by fractional distillation, collecting the fraction boiling at approximately 107-108 °C.[3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Conclusion

Both the thionyl chloride and the hydrochloric acid/zinc chloride methods are effective for the synthesis of this compound from 1-pentanol via an Sₙ2 mechanism. The choice of method may depend on factors such as the desired yield, the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in the starting material to the reaction conditions. The thionyl chloride method often provides higher yields and proceeds under milder conditions but involves more hazardous reagents and a slightly more complex work-up. The HCl/ZnCl₂ method is simpler in terms of reagents and work-up but may require longer reaction times and heating. For both methods, careful purification by fractional distillation is crucial to obtain high-purity this compound.

References

An In-depth Technical Guide to the Industrial Production of 1-Chloropentane via Pentane Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial production of 1-chloropentane through the chlorination of pentane. The document details the underlying reaction mechanisms, process parameters, experimental procedures, and separation techniques pertinent to researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate or solvent.

Introduction to this compound

This compound, also known as n-amyl chloride, is a colorless, flammable liquid with the chemical formula CH₃(CH₂)₄Cl.[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it is used to introduce the pentyl group into molecules.[2][3] Its utility also extends to its use as a solvent in various chemical processes.[2][3] The industrial production of this compound is primarily achieved through the direct chlorination of pentane, a process that, while straightforward in principle, presents challenges in selectivity and product purification.[4][5]

Reaction Mechanism and Kinetics

The chlorination of pentane proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or high temperatures.[6][7][8] This process involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an external energy source, such as UV radiation.[8][9]

-

Propagation: The chlorine radical then abstracts a hydrogen atom from a pentane molecule, forming a pentyl radical and a molecule of hydrogen chloride (HCl). This pentyl radical subsequently reacts with another chlorine molecule to produce a chloropentane isomer and a new chlorine radical, which continues the chain reaction.[8][10]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a pentyl radical, or two pentyl radicals.[7][8]

The free-radical chlorination of n-pentane yields a mixture of monochlorinated isomers: this compound, 2-chloropentane, and 3-chloropentane.[6][11] The distribution of these isomers is governed by the number of available hydrogen atoms at each position and the relative reactivity of primary versus secondary hydrogens.[12][13] Secondary hydrogens are more readily abstracted by chlorine radicals than primary hydrogens due to the greater stability of the resulting secondary radical.[6][14]

Industrial Production Process

The industrial-scale production of this compound via pentane chlorination involves several key stages, from raw material handling to final product purification. The process is typically carried out in a continuous or batch reactor system.

The primary reactants are n-pentane and chlorine gas. To favor the formation of monochlorinated products and minimize polysubstitution, a high molar ratio of pentane to chlorine is typically used.[8] The reaction can be initiated either photochemically using UV light or thermally at high temperatures.[7][15] Liquid-phase chlorination is generally less selective than gas-phase chlorination.[6]

| Parameter | Typical Range | Rationale |

| Pentane:Chlorine Molar Ratio | > 1:1 (often significantly higher) | Minimizes polychlorination.[8] |

| Temperature (Thermal) | 250-400 °C | Provides energy for initiation. |

| Initiation (Photochemical) | UV light (e.g., mercury vapor lamp) | Provides energy for homolytic cleavage of Cl₂.[7] |

| Phase | Gas or Liquid | Gas phase generally offers higher selectivity.[6] |

| Pressure | Atmospheric to moderate pressure | Influences reaction rates and phase behavior. |

Industrial chlorination is often carried out in continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs). The choice of reactor depends on the desired scale of production and control over reaction conditions. Materials of construction must be resistant to corrosion from chlorine and hydrogen chloride.

Experimental Protocols

The following provides a general laboratory-scale protocol for the photochemical chlorination of pentane.

Objective: To synthesize a mixture of monochloropentanes via photochemical chlorination of n-pentane.

Materials:

-

n-Pentane

-

Chlorine gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Photochemical reactor equipped with a UV lamp, gas inlet, condenser, and magnetic stirrer.

Procedure:

-

Set up the photochemical reactor in a well-ventilated fume hood.

-

Charge the reactor with n-pentane.

-

Purge the system with an inert gas to remove any oxygen, which can act as a radical inhibitor.[7]

-

Start the stirrer and turn on the UV lamp.

-

Slowly bubble chlorine gas through the pentane at a controlled rate.

-

Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine and the evolution of HCl gas (which can be tested with moist litmus paper at the outlet of the condenser).

-

Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.

-

Purge the system again with the inert gas to remove any unreacted chlorine and HCl.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining HCl.

-

Wash with water and then dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting mixture of chloropentane isomers can then be analyzed, for example by gas chromatography (GC), and separated by fractional distillation.

Separation and Purification

The crude product from the chlorination of pentane is a mixture of unreacted pentane, the three monochloropentane isomers, and smaller amounts of dichloropentanes and other byproducts.[4][5] The separation of this compound from this mixture is a critical and challenging step.

-

Removal of HCl and Unreacted Chlorine: The reaction mixture is first washed with a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, to remove dissolved HCl and unreacted chlorine.

-

Removal of Unreacted Pentane: Unreacted pentane is typically removed by simple distillation due to its lower boiling point compared to the chloropentanes. The recovered pentane can be recycled back into the reactor.

-

Isomer Separation: The separation of the monochloropentane isomers (this compound, 2-chloropentane, and 3-chloropentane) is achieved by fractional distillation. This separation is challenging due to the close boiling points of the isomers.

| Compound | Boiling Point (°C) |

| n-Pentane | 36.1 |

| This compound | 107-108[3] |

| 2-Chloropentane | 96-98 |

| 3-Chloropentane | 96.5 |

The efficiency of the distillation column (i.e., the number of theoretical plates) is crucial for obtaining high-purity this compound.

Product Distribution and Selectivity

The photochemical chlorination of pentane at room temperature yields a mixture of the three possible monochloride isomers. The relative amounts of each isomer are influenced by the number of hydrogen atoms at each position and their relative reactivity.

| Product | Position of Chlorination | Number of Hydrogens | Relative Reactivity (Primary vs. Secondary) | Predicted Yield (%) | Experimental Yield (%)[16][17] |

| This compound | Primary (C1, C5) | 6 | 1 | ~22 | ~22-24 |

| 2-Chloropentane | Secondary (C2, C4) | 4 | ~4.5[12][13] | ~55 | ~46-53 |

| 3-Chloropentane | Secondary (C3) | 2 | ~4.5[12][13] | ~23 | ~23-27 |

Predicted yields are calculated based on (number of hydrogens) x (relative reactivity) and then normalized.

As the data indicates, the free-radical chlorination of pentane is a relatively non-selective process, making the preparation of pure this compound by this method challenging due to the formation of significant amounts of isomeric byproducts.[4][5]

Safety Considerations

The industrial production of this compound involves several hazardous materials and conditions:

-

Pentane: Highly flammable liquid and vapor.

-

Chlorine: Toxic and corrosive gas.

-

Hydrogen Chloride: Corrosive gas.

-

High Temperatures and Pressures: Require robust equipment and careful monitoring.

-

UV Radiation: Can be harmful to personnel.

Appropriate safety measures, including proper ventilation, personal protective equipment (PPE), and emergency shutdown systems, are essential for the safe operation of a pentane chlorination facility.

Conclusion

The industrial production of this compound via the free-radical chlorination of pentane is a well-established but challenging process. While the reaction mechanism is well understood, the lack of high selectivity necessitates efficient and sophisticated separation and purification techniques to isolate the desired this compound isomer. For researchers and professionals in drug development, a thorough understanding of this production process is crucial when considering this compound as a starting material or intermediate, as the presence of isomeric impurities can significantly impact the outcome of subsequent synthetic steps. Advances in catalysis and process engineering continue to be sought to improve the selectivity and efficiency of this important industrial reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. youtube.com [youtube.com]

- 11. The chlorination of pentane gives a mixture of three monochlorina... | Study Prep in Pearson+ [pearson.com]

- 12. The chlorination of pentane gives a mixture of three monochlorinated prod.. [askfilo.com]

- 13. The chlorination of pentane gives a mixture of three monochlorina... | Study Prep in Pearson+ [pearson.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. aakash.ac.in [aakash.ac.in]

- 16. brainly.com [brainly.com]

- 17. Photochemical chlorination of pentane gave a mixture of three isomeric mo.. [askfilo.com]

An In-depth Technical Guide to 1-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloropentane, a versatile alkyl halide utilized in a variety of chemical applications. This document details its chemical identity, physicochemical properties, key experimental protocols, and common reaction pathways, offering valuable information for professionals in research and development.

Chemical Identification and Nomenclature

This compound is a primary alkyl halide. Its unambiguous identification is crucial for regulatory compliance, safety, and scientific accuracy.

| Identifier | Value |

| CAS Number | 543-59-9[1][2] |

| IUPAC Name | This compound[1][3][4] |

| Molecular Formula | C₅H₁₁Cl[1][2][5][6] |

| Molecular Weight | 106.59 g/mol [1][2][3] |

| Synonyms | n-Amyl chloride, Pentyl chloride, n-Pentyl chloride[3][4][7][8][9] |

| InChI Key | SQCZQTSHSZLZIQ-UHFFFAOYSA-N[3][9] |

| SMILES | CCCCCCl[1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis and as a solvent. The following table summarizes its key quantitative data.

| Property | Value |

| Appearance | Colorless liquid[10] |

| Odor | Aromatic, sweetish odor[3][11] |

| Density | 0.882 g/mL at 25 °C[12] |

| Boiling Point | 107-108 °C[12] |

| Melting Point | -99 °C[5] |

| Flash Point | 11 °C (51.8 °F) |

| Refractive Index | 1.412 at 20 °C |

| Solubility in Water | 197 mg/L at 25 °C, practically insoluble[5][6] |

| Solubility in Organic Solvents | Miscible with alcohol and ether[5] |

| Vapor Density | 3.68 (Air = 1)[11] |

| Explosive Limits | 1.4 - 8.6 % by volume in air[5][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of this compound from 1-Pentanol

This protocol describes the synthesis of this compound via a nucleophilic substitution reaction using 1-pentanol and hydrochloric acid, with zinc chloride as a catalyst.[12]

Materials:

-

1-Pentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1-pentanol and a catalytic amount of anhydrous zinc chloride.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

Once the addition is complete, attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature. Two layers will form.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (top layer) from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again to remove any unreacted acid and alcohol.

-

Dry the crude this compound over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the final product by fractional distillation, collecting the fraction boiling at 107-108 °C.

Purification of this compound

This protocol details the purification of commercially available or synthesized this compound.

Materials:

-

Crude this compound

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

Wash the crude this compound with an equal volume of cold, concentrated sulfuric acid to remove any remaining alcohol.

-

Separate the layers and wash the organic layer with water, followed by a wash with a 5% sodium carbonate solution to neutralize any remaining acid.

-

Perform a final wash with water.

-

Dry the this compound over anhydrous calcium chloride or magnesium sulfate for several hours.

-

Decant or filter the dried liquid into a clean, dry distillation flask.

-

Perform a fractional distillation, collecting the pure this compound fraction at its boiling point of 107-108 °C.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the purity of a this compound sample.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent, such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

-

Hold: Maintain 150 °C for 2 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The purity of the sample is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to its ability to undergo nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions. This allows for the introduction of the pentyl group into various molecules, a key step in the synthesis of pharmaceuticals and agrochemicals. For example, reaction with sodium hydroxide will yield 1-pentanol.

-

Elimination Reactions: In the presence of a strong, bulky base such as potassium tert-butoxide, this compound can undergo elimination to form pentene.

-

Applications in Drug Development: While not typically a pharmacologically active agent itself, its role as a synthetic intermediate is crucial. It is used to build the carbon skeleton of more complex molecules that may have therapeutic properties. Its potential cytotoxic effects have also been noted in research contexts.

Visualizations

The following diagrams illustrate the structure, identification workflow, and reaction pathways of this compound.

Caption: Molecular Structure of this compound.

Caption: Logical Workflow for Identification.

Caption: Synthesis of this compound from 1-Pentanol.

Caption: Common Reactions of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H11Cl | CID 10977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IB DP Chemistry 20.1 Types of organic reactions HL Paper 1 [iitianacademy.com]

- 4. Predict the major products of the following substitutions.e. 1-ch... | Study Prep in Pearson+ [pearson.com]

- 5. brainly.com [brainly.com]

- 6. ez.restek.com [ez.restek.com]

- 7. amherst.edu [amherst.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. iosrjournals.org [iosrjournals.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Chloropentane: Properties, Synthesis, and Spectroscopic Characterization

An authoritative guide for researchers, scientists, and drug development professionals on 1-chloropentane, confirming its synonymous nomenclature as n-amyl chloride and pentyl chloride. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an in-depth analysis of its spectroscopic data.

Introduction

This compound, a primary alkyl halide with the chemical formula C₅H₁₁Cl, is a versatile chemical intermediate in organic synthesis.[1][2][3] It is also commonly referred to by its synonyms, n-amyl chloride and pentyl chloride.[2] This colorless, flammable liquid plays a significant role in the introduction of the pentyl group into various molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] This guide presents a detailed compilation of its properties, synthesis, and spectroscopic characterization to support its application in research and development.

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | n-Amyl chloride, Pentyl chloride |

| CAS Number | 543-59-9 |

| Molecular Formula | C₅H₁₁Cl |

| Molar Mass | 106.59 g/mol |

| Appearance | Colorless liquid |

| Density | 0.882 g/mL at 25 °C |

| Boiling Point | 107-108 °C |

| Melting Point | -99 °C |

| Flash Point | 3 °C |

| Refractive Index (n²⁰/D) | 1.412 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in common organic reactions are provided below. These protocols are designed to be clear and reproducible for laboratory applications.

Synthesis of this compound from 1-Pentanol

The most common laboratory preparation of this compound involves the nucleophilic substitution of the hydroxyl group in 1-pentanol using hydrochloric acid, often with zinc chloride as a catalyst.[2][4]

Reaction: CH₃(CH₂)₄OH + HCl --(ZnCl₂)--> CH₃(CH₂)₄Cl + H₂O

Experimental Protocol:

-

Materials:

-

1-Pentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, cautiously add a catalytic amount of anhydrous zinc chloride to a predetermined molar equivalent of concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and slowly add one molar equivalent of 1-pentanol with continuous stirring.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Separate the lower aqueous layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Dry the crude this compound over anhydrous sodium sulfate.

-

Decant the dried liquid into a distillation apparatus and purify by fractional distillation, collecting the fraction boiling at 107-108 °C.

-

Grignard Reaction: Preparation of Pentylmagnesium Chloride

This compound is a suitable precursor for the formation of the corresponding Grignard reagent, pentylmagnesium chloride. This organometallic reagent is a powerful nucleophile used to form new carbon-carbon bonds.

Reaction: CH₃(CH₂)₄Cl + Mg --(anhydrous ether)--> CH₃(CH₂)₄MgCl

Experimental Protocol:

-

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction. The resulting greyish solution is pentylmagnesium chloride, which can be used in subsequent reactions.

-

Wurtz Coupling Reaction

The Wurtz reaction provides a method for the coupling of two alkyl halides in the presence of sodium metal to form a longer-chain alkane. In the case of this compound, this reaction yields decane.[5]

Reaction: 2 CH₃(CH₂)₄Cl + 2 Na --(dry ether)--> CH₃(CH₂)₈CH₃ + 2 NaCl

Experimental Protocol:

-

Materials:

-

This compound

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

-

Dry glassware under an inert atmosphere

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend small pieces of sodium metal in anhydrous diethyl ether.

-

From the dropping funnel, add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension.

-

The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.

-

Carefully quench any unreacted sodium by the slow addition of ethanol.

-

Add water to dissolve the sodium chloride byproduct.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by distillation, and then purify the resulting decane by fractional distillation.

-

Spectroscopic Characterization

A thorough analysis of the spectroscopic data of this compound is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom.

-

δ ~3.5 ppm (triplet, 2H): Protons on the carbon directly attached to the chlorine atom (C1). The signal is shifted downfield due to the deshielding effect of the chlorine. It appears as a triplet due to coupling with the adjacent two protons on C2.

-

δ ~1.7-1.8 ppm (multiplet, 2H): Protons on the C2 carbon.

-

δ ~1.3-1.4 ppm (multiplet, 4H): Overlapping signals for the protons on the C3 and C4 carbons.

-

δ ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (C5). This signal is the most upfield and appears as a triplet due to coupling with the two protons on C4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows five distinct signals, corresponding to the five non-equivalent carbon atoms in this compound.

-

δ ~45 ppm: Carbon atom directly bonded to chlorine (C1). This carbon is the most deshielded.

-

δ ~33 ppm: C2 carbon atom.

-

δ ~29 ppm: C3 carbon atom.

-

δ ~22 ppm: C4 carbon atom.

-

δ ~14 ppm: Terminal methyl carbon (C5), which is the most shielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.[6][7]

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.[7]

-

1470-1450 cm⁻¹ (medium): C-H bending (scissoring) vibrations.

-

~725 cm⁻¹ (strong): C-Cl stretching vibration, which is a key diagnostic peak for alkyl chlorides.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The M⁺ peak will be at m/z = 106 (for C₅H₁₁³⁵Cl) and the M+2 peak at m/z = 108 (for C₅H₁₁³⁷Cl).[8]

-

Major Fragmentation Peaks:

-

m/z = 70: Loss of HCl (M - 36), corresponding to the pentene cation [C₅H₁₀]⁺.

-

m/z = 43: Cleavage of the C-C bond between C1 and C2, resulting in the butyl cation [C₄H₉]⁺.

-

m/z = 42: A common fragment in the mass spectra of alkyl halides.[8]

-

m/z = 29: Ethyl cation [C₂H₅]⁺.

-

Mandatory Visualizations

Synthesis of this compound from 1-Pentanol

Caption: Synthesis of this compound from 1-Pentanol.

Grignard Reagent Formation

Caption: Formation of Pentylmagnesium Chloride.

Wurtz Coupling Reaction

Caption: Wurtz Coupling of this compound to form Decane.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Solved 34) When 1-pentanol is heated with HCl/ZnCl2, | Chegg.com [chegg.com]

- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 6. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(543-59-9) MS spectrum [chemicalbook.com]

Molecular formula and weight of 1-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of 1-Chloropentane, an alkyl halide used in various chemical syntheses.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and consideration in synthetic pathways.

| Parameter | Value | Source |

| Molecular Formula | C5H11Cl | [1][2][3] |

| Molecular Weight | 106.59 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 543-59-9 | [3] |

| Synonyms | n-Amyl chloride, n-Pentyl chloride | [3] |

Molecular Structure

The chemical structure of this compound consists of a five-carbon pentyl chain with a chlorine atom attached to the terminal carbon.

References

Boiling point and density of 1-Chloropentane

An In-depth Technical Guide on the Physicochemical Properties of 1-Chloropentane

This guide provides a comprehensive overview of the boiling point and density of this compound, intended for researchers, scientists, and professionals in drug development. It includes key physicochemical data, detailed experimental protocols for the determination of these properties, and a workflow diagram for density measurement.

Physicochemical Data of this compound

This compound, also known as n-amyl chloride, is an alkyl halide with the chemical formula CH₃(CH₂)₄Cl. It is a colorless, flammable liquid.[1] The following table summarizes its key physical properties.

| Property | Value | Conditions | Reference |

| Boiling Point | 108 °C (226 °F; 381 K) | Standard Pressure | [1] |

| 107-108 °C | Standard Pressure | [2][3] | |

| 107.8 °C | Standard Pressure | [4] | |

| 105 °C | Standard Pressure | [5] | |

| 107.2 ± 3.0 °C | at 760 mmHg | [6] | |

| Density | 0.88 g/cm³ | Standard Conditions | [1][7] |

| 0.882 g/mL | at 25 °C | [2][3] | |

| 0.8818 g/cm³ | at 20/4 °C | [4] | |

| 0.9 ± 0.1 g/cm³ | Not Specified | [6] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] This is a characteristic physical property that can be used to identify substances and assess their purity.[9]

Method 1: Micro-Boiling Point Determination (Capillary Method)